1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)15(11)22-16(25)21-7-9-24-8-4-13(23-24)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFONEQNQICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole with a pyrazinyl halide under basic conditions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 2,6-difluoroaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
Structural Characteristics
- Molecular Formula : C16H14F2N6O
- Molecular Weight : 344.3188 g/mol
- IUPAC Name : 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- CAS Number : 2034505-10-5
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structural components suggest that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of similar compounds exhibit anticancer properties by inhibiting specific pathways in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound's pyrazine and pyrazole components are known to possess antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways related to cancer and other diseases. This potential mechanism warrants further investigation into the specific enzyme interactions of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea.
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its potential biological activity against pests and pathogens. Research into similar compounds has shown promise in developing new agrochemicals with reduced environmental impact .
Mécanisme D'action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : 1-(2,6-Difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- CAS Registry Number : 2034505-10-5
- Molecular Formula : C₁₆H₁₄F₂N₆O
- Molecular Weight : 344.3188 g/mol
- Structure : Features a urea backbone substituted with (i) a 2,6-difluorophenyl group and (ii) an ethyl linker connected to a pyrazole ring bearing a pyrazin-2-yl substituent .
Key Structural Attributes :
- 2,6-Difluorophenyl Group : Enhances lipophilicity and may influence binding interactions via halogen bonding or steric effects.
- Pyrazin-2-yl-Pyrazole Moiety : Provides hydrogen-bonding and π-π stacking capabilities, critical for target engagement.
Structural and Functional Group Analysis
The compound is compared to 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea (hereafter referred to as Compound A ) .
Table 1: Structural Comparison
| Feature | Target Compound | Compound A |
|---|---|---|
| Aromatic Substituent | 2,6-Difluorophenyl | 3-(Trifluoromethyl)-1H-pyrazole |
| Urea Modification | Unsubstituted urea with ethyl linker | N,N,N-Trimethylated urea |
| Heterocyclic Core | Pyrazin-2-yl-pyrazole | Pyrrolo-triazolo-pyrazine fused ring |
| Molecular Complexity | Moderate | High (due to fused triazolo-pyrazine system) |
Key Observations :
Aromatic Groups: The 2,6-difluorophenyl group in the target compound offers dual fluorine atoms, which may enhance metabolic stability compared to the trifluoromethyl group in Compound A.
Urea Functionality :
- The N,N,N-trimethylation in Compound A likely improves solubility but may reduce hydrogen-bonding capacity compared to the unmodified urea in the target compound.
Heterocyclic Systems :
- The pyrazin-2-yl-pyrazole in the target compound is simpler and may favor synthetic accessibility. In contrast, the pyrrolo-triazolo-pyrazine in Compound A introduces a rigid, fused-ring system that could enhance binding specificity but complicate synthesis .
Hypothesized Pharmacological Implications
While direct pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Target Compound :
- The ethyl linker and pyrazin-2-yl-pyrazole may favor interactions with kinases or receptors requiring flexible, medium-sized ligands.
- The difluorophenyl group could improve blood-brain barrier penetration, making it suitable for CNS targets.
- Compound A :
- The fused triazolo-pyrazine core might target enzymes with deep hydrophobic pockets (e.g., phosphodiesterases or tyrosine kinases).
- Trimethylated urea could reduce renal clearance, prolonging half-life.
Activité Biologique
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS Number: 2034505-10-5) is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various diseases. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.32 g/mol. The structure features a difluorophenyl moiety and a pyrazinyl-pyrazole unit, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034505-10-5 |
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.32 g/mol |
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Pyrazinyl Group : Coupling the pyrazole with a pyrazinyl halide under basic conditions.
- Formation of the Urea Linkage : Reaction of the intermediate with 2,6-difluoroaniline and an isocyanate.
These steps highlight the compound's complexity and potential for modification to enhance biological activity.
Biological Activities
Research indicates that compounds containing pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting pathways involving BRAF(V600E), EGFR, and Aurora-A kinase .
- Anti-inflammatory Properties : These compounds have been linked to reduced inflammation markers, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Effects : Studies demonstrate that certain pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
Case Studies
- Antitumor Efficacy : A study focused on pyrazole derivatives reported that specific compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells via the activation of caspase pathways .
- Antimicrobial Screening : Another study evaluated various pyrazole derivatives against bacterial strains using the well diffusion method. Results indicated significant zones of inhibition, suggesting strong antimicrobial activity compared to standard antibiotics .
The biological activity of 1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptor Modulation : It could also modulate receptors associated with inflammatory responses or microbial resistance.
Q & A
Q. What steps can mitigate batch-to-batch variability in biological activity?
- Answer :
- Strict QC protocols : Standardize reaction conditions (temperature, catalyst loading) and characterize each batch via NMR/HPLC .
- Stability studies : Assess degradation products under stress conditions (e.g., light, heat) using accelerated stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
